

# Chemical structure of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

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## Compound of Interest

**Compound Name:** 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

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An In-depth Technical Guide to **2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine**: Synthesis, Reactivity, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel heterocyclic compound, **2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine**. Given the limited specific literature on this molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust prospective analysis for researchers, scientists, and drug development professionals. We will explore its proposed synthesis, predict its spectroscopic profile, and delve into its significant potential as a versatile building block in modern organic synthesis and medicinal chemistry.

## Introduction: A Multifunctional Pyridine Scaffold

The pyridine ring is a cornerstone of modern drug discovery, appearing in numerous FDA-approved pharmaceuticals and natural products.<sup>[1][2]</sup> Its unique electronic properties and ability to be readily functionalized make it an invaluable scaffold for medicinal chemists.<sup>[3][4]</sup> The compound **2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine** represents a particularly interesting, highly functionalized variant. The strategic placement of three distinct functional groups creates a molecule with exceptional synthetic potential.

- 2-(N,N-Dimethylamino) Group: This strong electron-donating group significantly activates the pyridine ring towards electrophilic substitution and serves as a powerful nucleophilic catalyst in many reactions.[5][6]
- 3-Formyl (Aldehyde) Group: An electron-withdrawing group that deactivates the ring but provides a crucial reactive handle for a vast array of chemical transformations, including condensations, oxidations, and reductions.[7][8]
- 4-Iodo Group: The iodo substituent is an excellent leaving group and, most importantly, a key participant in modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[9][10][11]

The electronic push-pull nature of the dimethylamino and formyl groups, combined with the reactivity of the iodo substituent, positions this molecule as a high-value intermediate for the synthesis of complex molecular architectures.

## Proposed Synthesis Pathway

While a definitive published synthesis for this specific molecule is not readily available, a logical and efficient pathway can be proposed based on well-established pyridine functionalization methodologies. The proposed route begins with the commercially available and inexpensive starting material, 2-aminopyridine.[12]

## Experimental Protocol (Proposed)

### Step 1: Ortho-Formylation of 2-Aminopyridine

The selective introduction of a formyl group at the C3 position, ortho to the amino group, is the critical first step. This can be achieved through methods developed specifically for the ortho-formylation of 2-aminopyridines.[13]

- Reagents: 2-Aminopyridine, dithiane, n-butyllithium (n-BuLi), followed by an oxidizing agent (e.g., N-chlorosuccinimide/silver nitrate).
- Procedure Synopsis:

- Deprotonate 2-aminopyridine with a strong base like n-BuLi at low temperature (-78 °C) in an inert solvent such as THF.
- React the resulting lithiated species with a formyl anion equivalent, such as 2-lithio-1,3-dithiane.
- The intermediate dithiane adduct is then hydrolyzed under oxidative conditions to unmask the aldehyde, yielding 2-amino-3-formylpyridine.

### Step 2: Exhaustive N-Methylation of 2-Amino-3-formylpyridine

The primary amino group is converted to the tertiary dimethylamino group. Reductive amination offers a mild and efficient method.

- Reagents: 2-Amino-3-formylpyridine, formaldehyde (aqueous solution, ~37%), formic acid.
- Procedure Synopsis (Eschweiler-Clarke Reaction):
  - Dissolve the 2-amino-3-formylpyridine in formic acid.
  - Add an excess of aqueous formaldehyde solution.
  - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The formic acid acts as both the solvent and the reducing agent.
  - Upon completion, cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product, 2-(N,N-Dimethylamino)-3-formylpyridine, with an organic solvent.

### Step 3: Regioselective Iodination at the C4 Position

The final step involves the introduction of the iodine atom. The powerful activating effect of the C2-dimethylamino group should direct electrophilic substitution to the C4 and C6 positions. The steric hindrance from the C3-formyl group may favor substitution at the C4 position.

- Reagents: 2-(N,N-Dimethylamino)-3-formylpyridine, N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent.
- Procedure Synopsis:

- Dissolve the substrate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
- Add N-Iodosuccinimide portion-wise at room temperature.
- Stir the reaction for several hours, monitoring for the consumption of the starting material.
- Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), and perform an aqueous workup to isolate the final product, **2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine**.

## Synthesis Workflow Diagram



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Caption: Proposed synthetic route to the target compound.

## Predicted Physicochemical and Spectroscopic Profile

The structural features of the molecule allow for the prediction of its key analytical data, which is crucial for its identification and characterization during synthesis.

Property / Technique	Predicted Data
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IN <sub>2</sub> O
Molecular Weight	276.08 g/mol
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ ~10.2 ppm (s, 1H, -CHO), δ ~8.2 ppm (d, 1H, H-6), δ ~7.0 ppm (d, 1H, H-5), δ ~3.2 ppm (s, 6H, -N(CH <sub>3</sub> ) <sub>2</sub> )
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ ~190 ppm (C=O), δ ~160 ppm (C-2), δ ~155 ppm (C-6), δ ~145 ppm (C-4), δ ~120 ppm (C-3), δ ~110 ppm (C-5), δ ~40 ppm (-N(CH <sub>3</sub> ) <sub>2</sub> )
IR Spectroscopy (cm <sup>-1</sup> )	~2950 (C-H stretch), ~1690 (C=O aldehyde stretch, strong), ~1600 & ~1550 (C=C/C=N ring stretch), ~1250 (C-N stretch)
Mass Spec. (EI)	M <sup>+</sup> peak at m/z = 276. Prominent fragments may include loss of I (m/z = 149), loss of CHO (m/z = 247), and loss of N(CH <sub>3</sub> ) <sub>2</sub> (m/z = 232).

Note: These are estimated values based on data from structurally related compounds like 4-dimethylaminopyridine and various substituted pyridines.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Actual experimental values may vary.

## Chemical Reactivity and Synthetic Utility

The true value of **2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine** lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations. This makes it a powerful platform for generating diverse chemical libraries.

### Reactivity of the Formyl Group (C3)

The aldehyde is a versatile functional group for building molecular complexity.

- Oxidation: Can be easily oxidized to the corresponding carboxylic acid, providing a new attachment point for amide bond formation.

- Reduction: Mild reduction (e.g., with  $\text{NaBH}_4$ ) yields the primary alcohol, a useful intermediate.
- Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted aminomethylpyridines.
- Condensation Chemistry: Can participate in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions to form alkenes.

## Reactivity of the Iodo Group (C4)

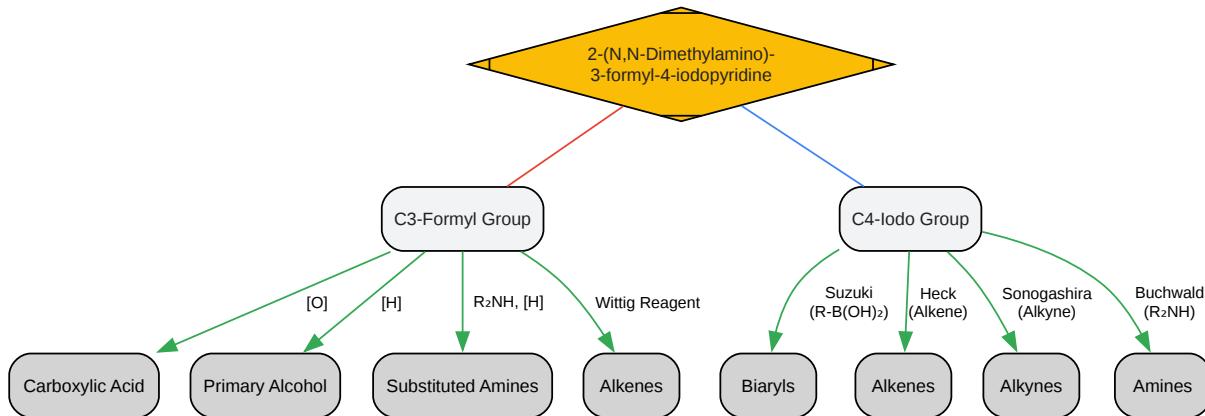
The C-I bond is the ideal handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[\[11\]](#)

- Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds (biaryl structures).
- Heck Coupling: Reaction with alkenes to form substituted styrenes or cinnamates.[\[17\]](#)
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted 4-aminopyridines.
- Stille/Negishi Coupling: Reactions with organostannanes or organozinc reagents.

## Reactivity of the Pyridine Core

The pyridine nitrogen remains basic (though less so than pyridine itself due to the electron-withdrawing formyl group) and can be protonated or quaternized.[\[18\]](#)[\[19\]](#) The electron-rich nature imparted by the dimethylamino group makes the C5 position susceptible to further electrophilic substitution if desired.

## Reactivity Map



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Caption: Key reaction pathways for synthetic diversification.

## Potential Applications in Research and Development

The unique combination of reactive sites makes this molecule a highly attractive starting point for various R&D applications.

- Medicinal Chemistry & Drug Discovery: As a highly decorated heterocyclic building block, it is an ideal scaffold for constructing libraries of novel compounds for high-throughput screening. The ability to perform sequential cross-coupling and aldehyde derivatization allows for the systematic exploration of structure-activity relationships (SAR). Pyridine-based structures are integral to drugs targeting a vast range of diseases, including cancers, infections, and cardiovascular disorders.[2][4][20]
- Materials Science: The electron push-pull system and extended conjugation possible through derivatization suggest potential applications in the synthesis of organic dyes, fluorescent probes, and ligands for functional metal-organic frameworks (MOFs).[7]

- Agrochemicals: Functionalized pyridines are prevalent in modern agrochemicals. This scaffold could be used to develop new herbicides, fungicides, or pesticides.

## Conclusion

While **2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine** is a novel and sparsely documented compound, a thorough analysis based on fundamental principles of organic chemistry reveals its immense potential. Its proposed synthesis is logical and relies on established reactions. The molecule's true strength lies in its trifunctional nature, offering orthogonal reactivity that allows it to serve as a versatile linchpin in complex synthetic campaigns. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a powerful and untapped building block for the creation of diverse and high-value molecular entities.

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